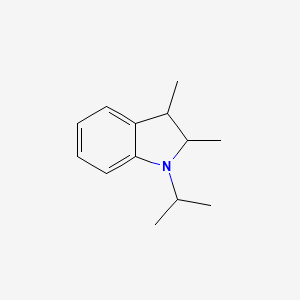![molecular formula C7H13ClO2Si B12560519 Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate CAS No. 143308-31-0](/img/structure/B12560519.png)
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate is an organosilicon compound with the molecular formula C7H13ClO2Si. This compound is characterized by the presence of a chloro(dimethyl)silyl group attached to a prop-2-enoate moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate typically involves the reaction of ethyl prop-2-enoate with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Hydrolysis: The silyl group can be hydrolyzed to form the corresponding silanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines.
Addition Reactions: Reagents such as bromine or hydrogen chloride are used, and the reactions are carried out in non-polar solvents like dichloromethane or chloroform.
Major Products Formed
Substitution Reactions: Products include ethyl 3-[substituted(dimethyl)silyl]prop-2-enoates.
Addition Reactions: Products include ethyl 3-[chloro(dimethyl)silyl]-2-bromo-propanoate or ethyl 3-[chloro(dimethyl)silyl]-2-chloropropanoate.
Hydrolysis: The major product is ethyl 3-[hydroxy(dimethyl)silyl]prop-2-enoate.
Applications De Recherche Scientifique
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Industry: It is used in the production of specialty chemicals, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate involves the reactivity of the chloro(dimethyl)silyl group and the prop-2-enoate moiety. The chloro group can undergo nucleophilic substitution, while the double bond in the prop-2-enoate moiety can participate in addition reactions. The silyl group can also be hydrolyzed to form silanols, which can further react to form siloxanes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-[hydroxy(dimethyl)silyl]prop-2-enoate
- Ethyl 3-[methoxy(dimethyl)silyl]prop-2-enoate
- Ethyl 3-[ethoxy(dimethyl)silyl]prop-2-enoate
Uniqueness
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate is unique due to the presence of the chloro group, which makes it highly reactive in nucleophilic substitution reactions.
Propriétés
Numéro CAS |
143308-31-0 |
|---|---|
Formule moléculaire |
C7H13ClO2Si |
Poids moléculaire |
192.71 g/mol |
Nom IUPAC |
ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate |
InChI |
InChI=1S/C7H13ClO2Si/c1-4-10-7(9)5-6-11(2,3)8/h5-6H,4H2,1-3H3 |
Clé InChI |
YMWUDOCECLTRIT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


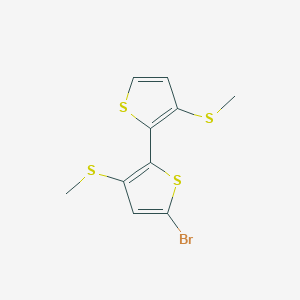
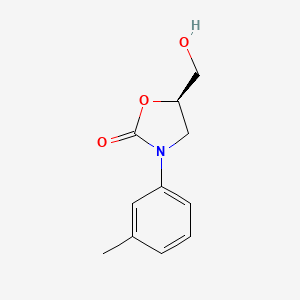
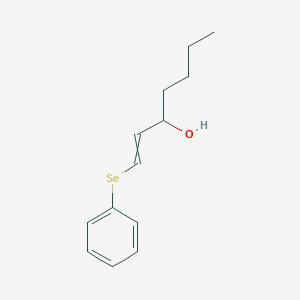
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)
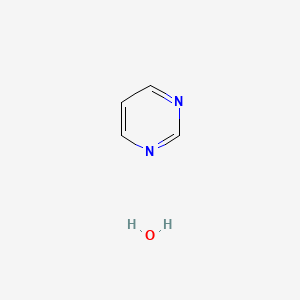
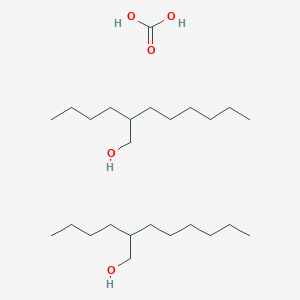

![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)


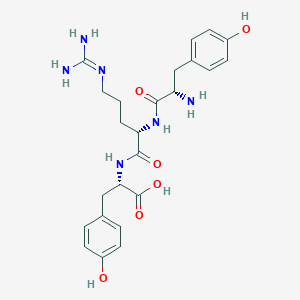
![N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide](/img/structure/B12560498.png)
